5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Overview
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is an organic compound with the molecular formula C13H15N. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by a fused bicyclic structure, combining a cycloheptane ring with an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological and chemical properties .
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The indole moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Tetrahydrocarbazole: Contains a similar bicyclic structure but with different ring saturation.
Tetrahydroindolo[3,2-c]quinoline: Another indole derivative with additional ring systems.
Uniqueness: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is unique due to its specific ring fusion and hydrogenation pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJMYLNFZHNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942649 | |
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2047-89-4 | |
Record name | 2047-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
A1: The synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is achieved through a Fischer indole synthesis. [] This involves reacting cycloheptanone with (4-tert-butylphenyl)hydrazine hydrochloride. The reaction is carried out in glacial acetic acid, utilizing sodium acetate and sulfuric acid as catalysts. []
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